molecular formula C4H9ClN4O B178726 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride CAS No. 158329-07-8

4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride

Cat. No.: B178726
CAS No.: 158329-07-8
M. Wt: 164.59 g/mol
InChI Key: VSMQHCXCTMWZGY-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride: is an organic compound belonging to the triazine family. It is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors such as guanidine derivatives with methyl ketones under acidic or basic conditions to form the triazine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: High-purity starting materials are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.

    Purification: The product is purified using crystallization or chromatography techniques to remove impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alkoxides.

Major Products

    Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.

    Reduced Forms: Reduced triazine derivatives.

    Substituted Triazines: Compounds with different functional groups introduced via substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to form stable complexes with metal ions makes it useful in various bioinorganic studies.

Medicine

Medically, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are explored for drug development.

Industry

In industrial applications, it is used in the manufacture of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-methyl-1,2,4-triazin-5(2H)-one
  • 4-Amino-6-methyl-1,2,4-triazin-3(2H)-one
  • 4-Amino-6-methyl-1,2,4-triazin-2(1H)-one

Uniqueness

4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical.

Biological Activity

4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride (CAS No. 158329-07-8) is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C₄H₉ClN₄O
  • Molecular Weight : 164.59 g/mol
  • Physical State : Solid
  • Storage Conditions : Inert atmosphere at room temperature

1. Antimicrobial Activity

Research indicates that compounds with a triazine moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazine derivatives, including this compound, which demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the triazine core could enhance antibacterial efficacy .

CompoundActivityReference
This compoundModerate antibacterial activity

2. Anticonvulsant Properties

In animal models, derivatives of triazine compounds have shown potential as anticonvulsants. A specific study reported that modifications to the triazine structure could lead to enhanced anticonvulsant activity. The mechanism was attributed to the modulation of neurotransmitter systems affected by these compounds .

CompoundActivityReference
Triazine derivativesAnticonvulsant effects observed in PTZ models

3. Antitumor Activity

The anticancer potential of triazine derivatives has been explored in various studies. The presence of specific functional groups on the triazine ring has been linked to increased cytotoxicity against cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the micromolar range against several tumor cell lines .

CompoundIC50 (µM)Cell LineReference
Similar triazine derivatives1.98 ± 1.22A-431 (skin cancer)

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Some studies suggest that triazine derivatives can inhibit enzymes critical for cellular proliferation and survival in cancer cells.
  • Modulation of Neurotransmitter Systems : The anticonvulsant effects are likely due to the compound's ability to modulate GABAergic and glutamatergic signaling pathways.
  • Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have documented the synthesis and evaluation of biological activities related to triazine derivatives:

  • Synthesis and Evaluation : A study synthesized various triazine derivatives and evaluated their antimicrobial and anticancer activities using standard assays. The results indicated a correlation between structural modifications and enhanced biological activity.
  • Clinical Implications : Research on similar compounds has led to insights into potential therapeutic applications in treating infections and tumors.

Properties

IUPAC Name

4-amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c1-3-2-8(5)4(9)7-6-3;/h2,5H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMQHCXCTMWZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597617
Record name 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158329-07-8
Record name 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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